molecular formula C10H11FO3 B13313380 2-(3-Fluoro-5-methoxyphenyl)propanoic acid

2-(3-Fluoro-5-methoxyphenyl)propanoic acid

Cat. No.: B13313380
M. Wt: 198.19 g/mol
InChI Key: PUEQQKFBILHURW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of Grignard reagents, where the fluorinated aromatic compound is reacted with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-8(11)5-9(4-7)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

PUEQQKFBILHURW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)OC)C(=O)O

Origin of Product

United States

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